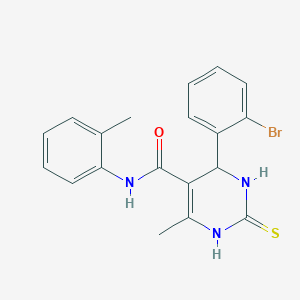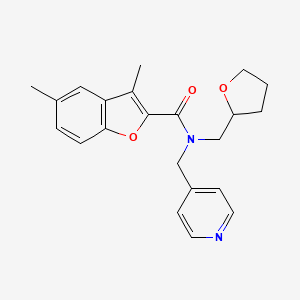![molecular formula C10H15O5P B5212196 dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate](/img/structure/B5212196.png)
dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate (DMMP) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMMP is a colorless liquid that is soluble in most organic solvents and has a characteristic fruity odor.
Wissenschaftliche Forschungsanwendungen
Dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate has a wide range of applications in scientific research. It is commonly used as a surrogate for nerve agents such as sarin and soman in the development and testing of chemical sensors and detectors. dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate can also be used as a model compound for studying the adsorption and desorption of chemical warfare agents on various surfaces. In addition, dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate has been used as a starting material for the synthesis of various organophosphorus compounds, which have potential applications in medicine and agriculture.
Wirkmechanismus
Dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate is an organophosphorus compound that inhibits the activity of acetylcholinesterase (AChE), an enzyme that plays a critical role in the nervous system by breaking down the neurotransmitter acetylcholine. By inhibiting AChE, dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate causes an accumulation of acetylcholine in the synapses, leading to overstimulation of the nervous system and ultimately causing paralysis and death.
Biochemical and Physiological Effects:
dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate has been shown to cause a wide range of biochemical and physiological effects in animals and humans. Ingestion or inhalation of dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate can cause symptoms such as nausea, vomiting, diarrhea, sweating, difficulty breathing, and muscle twitching. In severe cases, dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate exposure can lead to convulsions, coma, and death. Long-term exposure to low levels of dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate has been associated with neurological damage and cognitive impairment.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate is a useful tool for studying the adsorption and desorption of chemical warfare agents on various surfaces. It is also a commonly used surrogate for nerve agents in the development and testing of chemical sensors and detectors. However, dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate has some limitations in lab experiments. For example, it does not accurately mimic the toxicity and persistence of real nerve agents, and it may not be effective in detecting certain types of chemical warfare agents.
Zukünftige Richtungen
There are several future directions for research on dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate. One area of interest is the development of more effective chemical sensors and detectors that can accurately detect a wider range of chemical warfare agents. Another area of research is the development of new organophosphorus compounds with potential applications in medicine and agriculture. Finally, there is a need for more research on the long-term effects of low-level dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate exposure on human health.
Synthesemethoden
Dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate can be synthesized by reacting 5-acetyl-2-methylfuran with dimethyl phosphite in the presence of a catalyst such as zinc chloride or aluminum chloride. The reaction takes place at a temperature of around 80-100°C and produces dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate as the main product. The purity of dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate can be improved by distillation or recrystallization.
Eigenschaften
IUPAC Name |
1-[4-(dimethoxyphosphorylmethyl)-5-methylfuran-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O5P/c1-7(11)10-5-9(8(2)15-10)6-16(12,13-3)14-4/h5H,6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBXIDXQXNMALB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)C)CP(=O)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2,4-dimethoxybenzylidene)-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212119.png)


![4-benzyl-1-(3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B5212128.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B5212135.png)
![(4-{[4-oxo-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5212146.png)
![(2-aminoethyl){2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}amine](/img/structure/B5212153.png)
![4-[5-(mesityloxy)pentyl]morpholine](/img/structure/B5212158.png)
![1H-imidazol-2-yl[2-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B5212181.png)
![(4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine](/img/structure/B5212189.png)
![1-(4-chlorobenzyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5212204.png)
![3-[(diethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride](/img/structure/B5212208.png)
![10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5212211.png)
![ethyl {[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl]thio}acetate](/img/structure/B5212223.png)